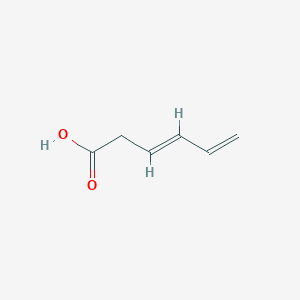
3,5-Hexadienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a naturally occurring organic compound that is commonly used as a food preservative due to its antimicrobial properties . The compound is characterized by its unsaturated structure, which includes two conjugated double bonds.
准备方法
Synthetic Routes and Reaction Conditions: 3,5-Hexadienoic acid can be synthesized through the condensation of crotonaldehyde and malonic acid. The reaction involves heating a mixture of crotonaldehyde, malonic acid, and pyridine under reflux conditions. The resulting product is then purified through recrystallization .
Industrial Production Methods: Industrially, this compound is produced via the reaction of crotonaldehyde with ketene. This method is preferred due to its higher yield and efficiency. The reaction is typically carried out in the presence of a catalyst to facilitate the formation of the desired product .
化学反应分析
Types of Reactions: 3,5-Hexadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of hexanoic acid.
Substitution: The double bonds in the compound allow for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing this compound.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Products such as aldehydes, ketones, and carboxylic acids.
Reduction: Hexanoic acid.
Substitution: Halogenated derivatives of this compound.
科学研究应用
3,5-Hexadienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its antimicrobial properties and its effects on microbial growth.
Medicine: Investigated for its potential use as a preservative in pharmaceutical formulations.
Industry: Widely used as a food preservative to prevent the growth of mold, yeast, and fungi.
作用机制
The antimicrobial activity of 3,5-Hexadienoic acid is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The exact molecular targets and pathways involved in this process are still under investigation .
相似化合物的比较
2,4-Hexadienoic acid:
Hexanoic acid: A saturated fatty acid with a similar carbon chain length but lacks the double bonds present in 3,5-Hexadienoic acid.
Uniqueness: this compound is unique due to its conjugated double bonds, which contribute to its antimicrobial properties. This structural feature distinguishes it from other similar compounds and enhances its effectiveness as a preservative .
属性
CAS 编号 |
29949-29-9 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC 名称 |
(3E)-hexa-3,5-dienoic acid |
InChI |
InChI=1S/C6H8O2/c1-2-3-4-5-6(7)8/h2-4H,1,5H2,(H,7,8)/b4-3+ |
InChI 键 |
KRMCNXUYEWISGE-ONEGZZNKSA-N |
手性 SMILES |
C=C/C=C/CC(=O)O |
规范 SMILES |
C=CC=CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


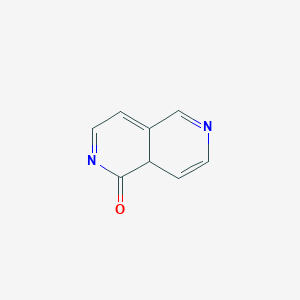
![4,6-Dimethyl-2,3a-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B12357715.png)

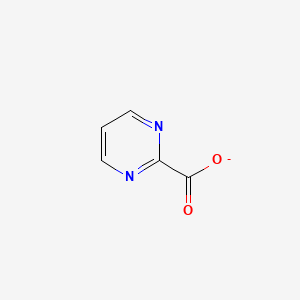
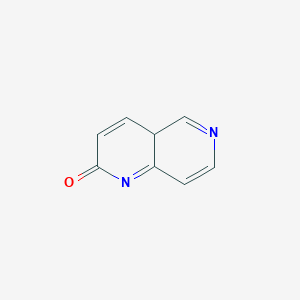
![3-[Ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B12357747.png)
![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 2-[4-[6-[(3R,5S)-3,5-dimethyl-1-piperazinyl]-4-methyl-3-pyridinyl]phenyl]-3,7-dihydro-7-methyl-, rel-](/img/structure/B12357760.png)
![N-(phenyl-d5)-N-[1-(2-phenylethyl)-4-piperidinyl]-3-furancarboxamide,monohydrochloride](/img/structure/B12357767.png)
![Phosphine, 1,1'-tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene-5,11-diylbis[1,1-diphenyl-, stereoisomer](/img/structure/B12357768.png)
![2,17-Diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),2,4(13),6,8,10,14,16,19(28),21,23,25,29-tridecaene-5,12,20,27-tetrone](/img/structure/B12357773.png)

![N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methylpyrazolidin-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12357778.png)
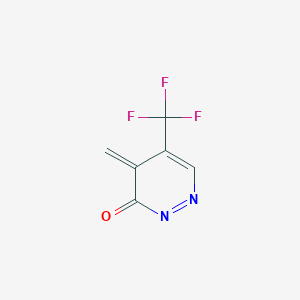
![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
